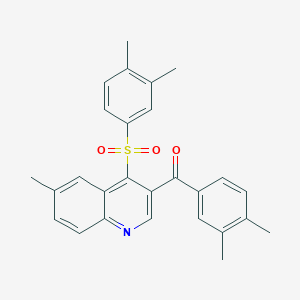
(4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a dimethyl-substituted phenylamino group attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid typically involves the reaction of 4-chloroaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to hydrolysis to yield the desired acetic acid derivative. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反应分析
Types of Reactions
(4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, room temperature
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Sodium hydroxide in ethanol, reflux conditions
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted phenyl derivatives
科学研究应用
(4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways.
相似化合物的比较
Similar Compounds
- (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-propionic acid
- (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-butyric acid
- (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-valeric acid
Uniqueness
(4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both chloro and dimethyl substituents enhances its potential for selective interactions with molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
2-(4-chlorophenyl)-2-(3,4-dimethylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-10-3-8-14(9-11(10)2)18-15(16(19)20)12-4-6-13(17)7-5-12/h3-9,15,18H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXBJURKSJUYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2505962.png)
![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)imidazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2505963.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2505966.png)
![Methyl 4-[[methyl(oxirane-2-carbonyl)amino]methyl]benzoate](/img/structure/B2505967.png)



![4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2505975.png)



